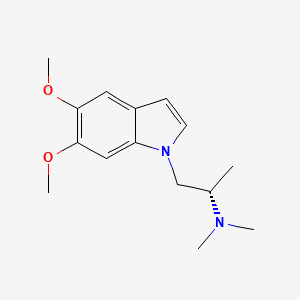
(S)-1-(5,6-Dimethoxy-1H-indol-1-yl)-N,N-dimethylpropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(5,6-Dimethoxy-1H-indol-1-yl)-N,N-dimethylpropan-2-amine is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by the presence of an indole ring substituted with dimethoxy groups and a dimethylamino propyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5,6-Dimethoxy-1H-indol-1-yl)-N,N-dimethylpropan-2-amine typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of Dimethoxy Groups: The dimethoxy groups can be introduced via electrophilic aromatic substitution using methoxy reagents.
Attachment of the Dimethylamino Propyl Side Chain:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5,6-Dimethoxy-1H-indol-1-yl)-N,N-dimethylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
(S)-1-(5,6-Dimethoxy-1H-indol-1-yl)-N,N-dimethylpropan-2-amine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(5,6-Dimethoxy-1H-indol-1-yl)-N,N-dimethylpropan-2-amine involves its interaction with specific molecular targets and pathways. These may include:
Receptor Binding: The compound may bind to specific receptors, such as serotonin or dopamine receptors, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(5-Methoxy-1H-indol-1-yl)-N,N-dimethylpropan-2-amine: Similar structure with one less methoxy group.
(S)-1-(5,6-Dimethoxy-1H-indol-1-yl)-N,N-diethylpropan-2-amine: Similar structure with diethylamino group instead of dimethylamino group.
Uniqueness
(S)-1-(5,6-Dimethoxy-1H-indol-1-yl)-N,N-dimethylpropan-2-amine is unique due to its specific substitution pattern on the indole ring and the presence of the dimethylamino propyl side chain. These structural features contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
(2S)-1-(5,6-dimethoxyindol-1-yl)-N,N-dimethylpropan-2-amine |
InChI |
InChI=1S/C15H22N2O2/c1-11(16(2)3)10-17-7-6-12-8-14(18-4)15(19-5)9-13(12)17/h6-9,11H,10H2,1-5H3/t11-/m0/s1 |
InChI Key |
DQEGDQRTCSCUKV-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](CN1C=CC2=CC(=C(C=C21)OC)OC)N(C)C |
Canonical SMILES |
CC(CN1C=CC2=CC(=C(C=C21)OC)OC)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















